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Compound of Interest

Compound Name: Cefuracetime

cat. No.: BO57775

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuracetime is a cephalosporin antibiotic. This technical guide provides a comprehensive
overview of its chemical identity, physicochemical properties, and mechanism of action. Due to
the limited availability of specific experimental data for Cefuracetime in publicly accessible
literature, this guide also includes generalized experimental protocols relevant to this class of
antibiotics, providing a framework for research and development activities.

Chemical Identity
IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-
1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Synonyms and Identifiers

Cefuracetime is known by several other names and identifiers, crucial for its tracking and
categorization in chemical and pharmaceutical databases.
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Type Identifier

Cefuracetima, Cefuracetimum, SKF 81367,

Synonyms Cefuroxime Sodium Impurity B [EP Impurity][1]
[2]

CAS Number 39685-31-9[1]

Molecular Formula C17H17N308S[1][3]

Molecular Weight 423.4 g/mol [1][3]

InChiKey YBHZVPYSEUQIII-DYJQDLSISA-N[1][3]

CC(=0)OCC1=C(C(=0)O)N2C(=0)--INVALID-
LINK--SC1)NC(=0)/C(=N\OC)/c3ccco3[3]

SMILES

Physicochemical Properties

A summary of the key physicochemical properties of Cefuracetime is presented below. These
properties are essential for understanding its behavior in biological systems and for formulation
development.

Property Value
Molecular Weight 423.4 g/mol [1][3]
XlogP (predicted) 0.4[4]
Monoisotopic Mass 423.07364 Da[4]

Off-White to Light Beige Solid (based on related

Physical Description
compounds)

Mechanism of Action

As a member of the cephalosporin class of -lactam antibiotics, Cefuracetime exerts its
bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process
involves the following key steps:
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o Targeting Penicillin-Binding Proteins (PBPs): Cefuracetime binds to and inactivates PBPs,
which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][7]
Peptidoglycan is a critical component that provides structural integrity to the bacterial cell
wall.[5][7]

« Inhibition of Transpeptidation: Specifically, Cefuracetime inhibits the transpeptidase activity
of PBPs.[7] This prevents the cross-linking of peptide chains within the peptidoglycan matrix.

[5]

o Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no
longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and
death.[8]
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Caption: Mechanism of action of Cefuracetime.

Bioactivity and Pharmacokinetics

Specific quantitative data on the bioactivity (e.g., Minimum Inhibitory Concentrations - MICS)
and pharmacokinetic profile of Cefuracetime are not readily available in the public domain. For
research purposes, it is recommended to perform in vitro susceptibility testing and in vivo
pharmacokinetic studies. As a reference, related second-generation cephalosporins like
cefuroxime exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols
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Detailed experimental protocols specific to Cefuracetime are not widely published. The

following sections provide generalized methodologies for the synthesis, analysis, and biological

evaluation of cephalosporin antibiotics, which can be adapted for Cefuracetime.

Synthesis of Cephalosporins (General Approach)

The synthesis of cephalosporin derivatives typically involves the acylation of the 7-

aminocephalosporanic acid (7-ACA) nucleus with a desired side chain.

Materials:

7-Aminocephalosporanic acid (7-ACA)
(22)-2-(furan-2-yl)-2-methoxyiminoacetic acid (side chain precursor)
Acylating agent (e.g., oxalyl chloride or a carbodiimide)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Base (e.qg., triethylamine, N,N-diisopropylethylamine)

Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for
chromatography)

Procedure:

Activation of the Side Chain: The carboxylic acid of the side chain precursor is activated to
form a more reactive species, such as an acid chloride or an active ester. This is typically
achieved by reacting the acid with an activating agent in an anhydrous solvent at a controlled
temperature (e.g., 0 °C).

Acylation Reaction: The activated side chain is then added to a solution of 7-ACA and a base
in an anhydrous solvent. The reaction is stirred at a controlled temperature until completion,
which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with
water or a mild acid. The product is extracted into an organic solvent, washed with brine, and
dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified using
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a suitable technique, such as column chromatography on silica gel or recrystallization, to
yield the final cephalosporin derivative.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of Cefuracetime in bulk
drug substance and pharmaceutical formulations. A general HPLC method for a related
cephalosporin, cefuroxime, is described below and can be optimized for Cefuracetime.[9]

Instrumentation:

o HPLC system with a UV detector

o C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size)
o Data acquisition and processing software

Chromatographic Conditions (starting point for optimization):

* Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or
methanol). The pH of the buffer and the ratio of the solvents should be optimized for optimal
separation.

e Flow Rate: Typically 1.0 mL/min.

o Detection Wavelength: Based on the UV absorbance spectrum of Cefuracetime.
o Column Temperature: Ambient or controlled (e.g., 25 °C).

« Injection Volume: 10-20 pL.

Method Validation (as per ICH guidelines):

The optimized method should be validated for specificity, linearity, range, accuracy, precision
(repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
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Biological Evaluation: Antimicrobial Susceptibility
Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11][12]

Materials:

Cefuracetime stock solution of known concentration

Sterile 96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum standardized to 0.5 McFarland turbidity

Incubator

Procedure:

e Preparation of Antibiotic Dilutions: A serial two-fold dilution of Cefuracetime is prepared in
CAMHB directly in the 96-well plate.

 Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a
final concentration of approximately 5 x 10"5 colony-forming units (CFU)/mL.

» Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are
included on each plate.

 Incubation: The plates are incubated at 35-37 °C for 16-20 hours.

e Determination of MIC: The MIC is the lowest concentration of Cefuracetime that completely
inhibits visible growth of the bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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